Tropine hydrate
CAS No.:
Cat. No.: VC18803869
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | (1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrate |
| Standard InChI | InChI=1S/C8H15NO.H2O/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H2/t6-,7+,8?; |
| Standard InChI Key | CUKOYCMHZJODGT-PAFGHYSMSA-N |
| Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)O.O |
| Canonical SMILES | CN1C2CCC1CC(C2)O.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Tropine hydrate is chemically designated as , where denotes the number of water molecules in its hydrated form. The parent compound, tropine (3α-hydroxytropane), is a bicyclic amine derived from the tropane skeleton, featuring a hydroxyl group at the 3α position . Hydration typically occurs during crystallization, stabilizing the molecule for storage and handling.
Table 1: Key Molecular Properties of Tropine Hydrate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (Anhydrous) | 141.21 g/mol |
| CAS Registry Number | 120-29-6 (tropine) |
| Hydration Variants | Monohydrate () |
Stereochemical Considerations
The stereochemistry of tropine hydrate is defined by its 3α-hydroxyl configuration, which influences its reactivity in esterification and salt formation. This stereospecificity is critical in pharmaceutical applications, as it determines binding affinity to muscarinic acetylcholine receptors .
Synthesis and Industrial Production
Synthetic Routes from Tropane Alkaloids
Tropine hydrate is typically synthesized via hydrolysis of tropane esters or through direct extraction from plant sources. A patented industrial process involves the reaction of tropic acid with acetyl chloride and oxalyl chloride to form acetyltropoyl chloride, which is subsequently coupled with tropine under controlled conditions .
Table 2: Key Parameters in Tropine Hydrate Synthesis
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Dimethylformamide (DMF) |
| Temperature | 20–35°C |
| Yield (Crude Product) | 95% |
Hydration and Crystallization
Post-synthesis, tropine is converted to its hydrate form through controlled crystallization in aqueous media. The process involves cooling the reaction mixture to 5°C and adjusting the pH to >13 using sodium hydroxide, precipitating the hydrated crystals . This step ensures stability and avoids degradation during storage.
Applications in Pharmaceutical Manufacturing
Role in Atropine Production
Tropine hydrate serves as a precursor in atropine synthesis, where it undergoes esterification with tropic acid derivatives. Industrial-scale batches (e.g., 2 kg) achieve yields exceeding 90% when processed under optimized conditions, as demonstrated in recent patent filings .
Biotechnological Innovations
Advances in metabolic engineering have enabled the heterologous production of tropine in microbial systems, though yields remain suboptimal compared to plant-derived extraction. Irrigation studies on Datura stramonium reveal that water availability modulates tropane alkaloid concentrations, suggesting agricultural strategies to enhance tropine production .
Research Findings and Analytical Methods
Mass Spectrometry Profiling
Untargeted LC-MS metabolomics has identified tropine hydrate derivatives in D. stramonium extracts, with signal intensities correlating to irrigation levels. For instance, atropine concentrations in roots peak at 1000 mL irrigation (0.1 mg/g), while scopolamine levels rise to 0.4 mg/g under drier conditions .
Table 3: Tropane Alkaloid Concentrations Under Varying Irrigation
| Compound | Root (mg/g) | Leaf (mg/g) | Stem (mg/g) |
|---|---|---|---|
| Atropine | 0.10 | 0.07 | 0.03 |
| Scopolamine | 0.40 | 0.25 | 0.15 |
Stability and Degradation Studies
Thermogravimetric analysis (TGA) of tropine hydrate reveals dehydration onset at 110°C, with complete water loss by 150°C. The anhydrous form exhibits hygroscopicity, necessitating airtight storage to prevent rehydration.
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